1-(4-iodophenyl)pyridin-2(1H)-one
Description
1-(4-Iodophenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted at the 1-position with a 4-iodophenyl group. The iodine atom on the phenyl ring introduces steric bulk and electronic effects, making the compound distinct in reactivity and biological interactions compared to analogs with smaller substituents (e.g., Cl, CH₃). Pyridin-2(1H)-ones are known for their pharmacological versatility, including roles as kinase inhibitors, serotonin reuptake inhibitors, and antiviral agents .
Properties
Molecular Formula |
C11H8INO |
|---|---|
Molecular Weight |
297.09 g/mol |
IUPAC Name |
1-(4-iodophenyl)pyridin-2-one |
InChI |
InChI=1S/C11H8INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H |
InChI Key |
JOYHSJPOJSTJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Iodine vs.
- Electron-Withdrawing Effects : Nitro and trifluoromethyl groups reduce electron density on the phenyl ring, altering binding affinities in biological targets compared to iodine’s moderate electron-withdrawing effect .
- Thermal Stability : Chloro and bromo analogs exhibit high melting points (268–287°C), suggesting robust crystal packing, while iodine’s bulk may disrupt this, though experimental data are lacking.
Serotonin Reuptake Inhibition
- Piperazinyl Derivative (1-(4-piperazin-phenyl)pyridin-2(1H)-one) : Exhibits potent 5-HT reuptake inhibition (IC₅₀ ~10 nM), attributed to the basic piperazine moiety enhancing interactions with the serotonin transporter .
- Iodophenyl Analog : The iodine substituent’s steric hindrance may reduce binding efficiency compared to smaller groups like piperazine, but its lipophilicity could favor CNS penetration.
Kinase Inhibition
- c-Src Kinase Inhibitors : Pyridin-2(1H)-ones with hydroxy/methoxybenzoyl groups (e.g., compound 36 ) show IC₅₀ values of 12.5 µM, likely due to hydrogen bonding with kinase active sites .
- Iodophenyl Analog : The iodine atom’s size could sterically hinder kinase binding, but its electronegativity might stabilize π-π interactions with hydrophobic kinase pockets.
Antiviral Activity (NNRTIs)
- Pyridin-2(1H)-ones : Derivatives with fluorinated groups (e.g., CF₃) exhibit improved activity against HIV-1 reverse transcriptase mutants by filling hydrophobic pockets .
- Iodophenyl Analog : Iodine’s bulk may mimic fluorinated groups, but resistance mutations (e.g., K103N) could reduce efficacy due to steric clashes.
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